molecular formula C19H17FN2O3 B2942159 3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide CAS No. 887875-02-7

3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2942159
CAS No.: 887875-02-7
M. Wt: 340.354
InChI Key: AHQGMJZDDKWRFX-UHFFFAOYSA-N
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Description

3-Butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic small molecule of interest in medicinal chemistry and biochemical research. This compound features a benzofuran core, a privileged structure in drug discovery known for its presence in biologically active compounds . The molecule is further functionalized with a butyramide side chain and a 2-fluorophenyl carboxamide group, which can influence its physicochemical properties and biomolecular interactions . Compounds with the benzofuran-2-carboxamide scaffold are frequently explored for their potential to interact with various enzymatic systems and cellular receptors . The incorporation of the butyramido group suggests potential investigation into its behavior as an aliphatic amide, which may relate to metabolic stability or binding characteristics . Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacophore in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . Notice to Researchers: This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. The information provided is based on structural analogs and is for descriptive purposes; researchers should independently characterize the compound and determine its suitability for their specific applications.

Properties

IUPAC Name

3-(butanoylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-2-7-16(23)22-17-12-8-3-6-11-15(12)25-18(17)19(24)21-14-10-5-4-9-13(14)20/h3-6,8-11H,2,7H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQGMJZDDKWRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide typically involves multiple steps starting from benzofuran-2-carboxylic acid. The process includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of bacterial cell wall synthesis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Carboxamides

Compound Name Benzofuran Substituent Carboxamide Group Key Features Biological Activity (If Reported) Reference
3-Butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide 3-butyramido N-(2-fluorophenyl) - Butyramido chain (4C)
- Ortho-fluorine on phenyl
Not explicitly reported (inference from analogs) Target
3-(3-Chloropropanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide 3-(3-chloropropanamido) N-(2-fluorophenyl) - Chlorinated 3C chain
- Ortho-fluorine on phenyl
No activity data
3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]benzofuran-2-carboxamide 3,5-dimethyl N-(3-trifluoromethylphenyl) - Methyl groups at 3,5
- Meta-CF₃ on phenyl
No activity data
N-(4-Bromophenyl)furan-2-carboxamide None (furan core) N-(4-bromophenyl) - Bromine at para position
- Furan instead of benzofuran
Antioxidant activity (inferred from Table 3)
5-(5-Bromofuran-2-carboxamido)-N-(3-(dimethylamino)propyl)benzofuran-2-carboxamide 5-(5-bromofuran-2-carboxamido) N-(3-(dimethylamino)propyl) - Bromofuran moiety
- Aliphatic dimethylamino chain
G-quadruplex targeting (anticancer potential)
3-(2-Phenylbutanamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide 3-(2-phenylbutanamido) N-(2,4-dimethoxyphenyl) - Branched phenylbutanamido
- Dimethoxy substituents
No activity data

Key Observations:

Branched chains (e.g., 2-phenylbutanamido in ) introduce steric bulk, which could affect binding to biological targets.

Aryl Group Modifications: The 2-fluorophenyl group in the target compound and contrasts with para-substituted analogs (e.g., 4-bromophenyl in ). Ortho-substituents may induce conformational strain, altering receptor interactions.

Biological Activity Trends :

  • Antioxidant activity was reported for N-(substituted phenyl)benzofuran-2-carboxamides in , suggesting that electron-donating substituents (e.g., methoxy) may enhance radical scavenging.
  • Hybrids like tacrine-benzofuran carboxamides (e.g., ) demonstrate acetylcholinesterase inhibition, highlighting the role of appended pharmacophores in multi-target applications.
  • G-quadruplex targeting by bromofuran-containing analogs () underscores the importance of aromatic stacking interactions in DNA-binding agents.

Biological Activity

3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide is a novel compound that belongs to the benzofuran class, which has garnered attention for its diverse biological activities, particularly in cancer treatment and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure features a benzofuran core substituted with a butyramido group and a fluorophenyl moiety. The synthesis of benzofuran derivatives typically involves methods such as C–H arylation and transamidation, which allow for the introduction of various functional groups that can enhance biological activity .

Anticancer Properties

Research indicates that benzofuran derivatives exhibit potent cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancer cells, with low micromolar IC50 values .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
ACHN<5
HCT15<5
MM231<5
NUGC-3<5
NCI-H23<5
PC-3<5

The mechanism of action appears to involve the inhibition of NF-kappa B transcriptional activity, which is crucial for cancer cell survival and proliferation. The presence of hydrophobic groups on the phenyl ring enhances this inhibitory effect .

Neuroprotective Effects

In addition to anticancer properties, benzofuran derivatives have demonstrated neuroprotective effects. Studies have shown that certain analogs can protect neuronal cells from excitotoxicity induced by NMDA, comparable to known neuroprotectants like memantine . The neuroprotective action is attributed to the ability of these compounds to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in neuronal tissues.

Table 2: Neuroprotective Activity Against NMDA-Induced Damage

CompoundConcentration (µM)Neuroprotection (%)Reference
This compound100Significant

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions on the benzofuran ring significantly influence biological activity. For example:

  • The presence of a butyramido group enhances cytotoxicity.
  • Fluorine substitution on the phenyl ring improves selectivity towards cancer cells while maintaining low toxicity towards normal cells .

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various benzofuran derivatives, including this compound, against a panel of human cancer cell lines. The results indicated that this compound exhibited superior cytotoxicity compared to other derivatives tested, highlighting its potential as a lead candidate for further development in cancer therapy.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rat models demonstrated that compounds with similar structures provided significant protection against neurodegeneration induced by excitotoxic agents. Behavioral assessments post-treatment showed improved cognitive functions in treated groups compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases.

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